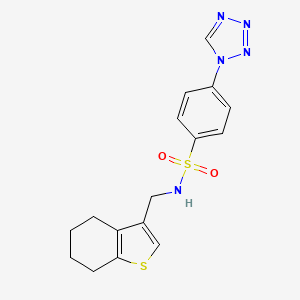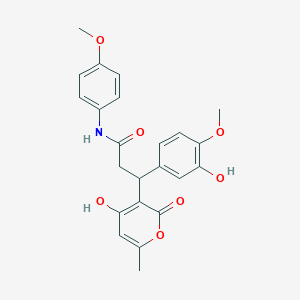
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a benzothiophene ring and a tetrazole moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Attachment of the Tetrazole Group: The tetrazole moiety can be introduced via cycloaddition reactions using azides and nitriles.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The benzothiophene and tetrazole groups may interact with specific proteins or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Benzothiophene Derivatives: Compounds with similar ring structures used in various therapeutic applications.
Tetrazole Derivatives: Known for their use in pharmaceuticals, particularly as bioisosteres of carboxylic acids.
Uniqueness
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the combination of its structural motifs, which may confer distinct biological activities and chemical properties compared to other sulfonamides.
Properties
Molecular Formula |
C16H17N5O2S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O2S2/c22-25(23,14-7-5-13(6-8-14)21-11-17-19-20-21)18-9-12-10-24-16-4-2-1-3-15(12)16/h5-8,10-11,18H,1-4,9H2 |
InChI Key |
XKFKTXYKYXSWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
![5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
![1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11048236.png)
![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)
![2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)

![ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11048265.png)
![3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11048269.png)
![6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B11048273.png)
![3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048278.png)
![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)
